molecular formula C16H21NO4 B554559 (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid CAS No. 69901-75-3

(2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid

Cat. No.: B554559
CAS No.: 69901-75-3
M. Wt: 291.34 g/mol
InChI Key: CUSYTUPJAYLNFQ-AWEZNQCLSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid (CAS 69901-75-3) is a chiral carboxylic acid derivative with a molecular formula of C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol . Its structure features:

  • A cyclohexyl group contributing to hydrophobicity and steric bulk.
  • A benzyloxycarbonyl (Cbz) protecting group on the amino moiety, enhancing stability during synthetic processes.
  • An acetic acid backbone that facilitates coupling reactions, as demonstrated in its use to synthesize protease inhibitors like Acid 4 via ester hydrolysis .

The compound is stored under dry, sealed conditions at room temperature and carries hazard codes H302, H315, H319, H335 (harmful if swallowed, skin/eye/respiratory irritation) .

Properties

IUPAC Name

(2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYTUPJAYLNFQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585042
Record name (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid
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Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69901-75-3
Record name (αS)-α-[[(Phenylmethoxy)carbonyl]amino]cyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69901-75-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-[[(benzyloxy)carbonyl]amino](cyclohexyl)acetic acid
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Record name Cyclohexaneacetic acid, α-[[(phenylmethoxy)carbonyl]amino]-, (αS)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Formation of the Chiral Center: The protected amino acid is then subjected to a chiral auxiliary or chiral catalyst to introduce the desired stereochemistry.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction or other suitable alkylation methods.

    Deprotection: The final step involves the removal of the Cbz protecting group under acidic or hydrogenolytic conditions to yield the desired product.

Industrial Production Methods

Industrial production of (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Ketones and carboxylic acids (oxidation)
  • Alcohols and amines (reduction)
  • Various substituted derivatives (substitution)

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
The compound has demonstrated potential as an antimicrobial agent. Its structure allows for interactions with bacterial cell membranes, potentially disrupting their integrity and function. Studies have indicated effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

1.2 Anti-inflammatory Properties
Research has shown that (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid may modulate inflammatory pathways. It has been implicated in the inhibition of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Biological Research

2.1 Protein Interactions
As an amino acid derivative, this compound is useful in studying protein interactions. It can serve as a substrate or inhibitor in enzymatic assays, particularly those involving proteases and metabolic enzymes .

2.2 Cell Signaling Pathways
The compound is involved in various cellular signaling pathways, including the JAK/STAT and MAPK/ERK pathways. Its ability to influence these pathways makes it a valuable tool for investigating cellular responses to external stimuli .

Pharmaceutical Development

3.1 Drug Design and Synthesis
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid is a key intermediate in the synthesis of more complex pharmaceutical compounds. Its functional groups allow for further modifications, making it versatile in drug design .

3.2 Custom Synthesis Services
Various companies offer custom synthesis services for this compound, facilitating its availability for research and development purposes. This includes bulk synthesis and modifications tailored to specific research needs .

  • Antimicrobial Efficacy Study
    • A study conducted on various bacterial strains demonstrated that (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Inflammation Modulation Research
    • In vitro studies indicated that this compound reduced the secretion of TNF-alpha and IL-6 from activated macrophages, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group provides steric hindrance, protecting the amino group during reactions, while the cyclohexyl group enhances the compound’s hydrophobicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentyl Analogs

(a) (S)-2-((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid (CAS 2411591-78-9)
  • Molecular Formula: C₁₆H₂₁NO₄ (same as target compound).
  • Key Difference : Cyclopentyl substituent replaces cyclohexyl, reducing steric bulk and carbon count.
  • Impact : Lower lipophilicity and altered conformational flexibility may affect binding affinity in enzyme inhibition .
(b) 2-(((Benzyloxy)carbonyl)amino)-2-cyclopentylacetic acid (CAS 168633-36-1)
  • Molecular Formula: C₁₅H₁₉NO₄.
  • Molecular Weight : 277.32 g/mol (lower due to cyclopentyl group).
  • Application : Likely used in peptide synthesis but with reduced steric hindrance compared to the cyclohexyl analog .

Aromatic Derivatives: Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid)

  • CAS : 76-93-7; Formula : C₁₄H₁₂O₃.
  • Structural Contrast : Replaces cyclohexyl with two phenyl groups and adds a hydroxyl group.
  • Properties : Higher melting point due to aromatic stacking; participates in benzilic acid rearrangements.
  • Use : Intermediate in organic synthesis, distinct from the target compound’s protease inhibitor applications .

Sulfonic Acid Derivatives

(1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid
  • Molecular Formula : C₂₁H₃₁N₃O₈S.
  • Key Feature : Sulfonic acid group increases polarity and acidity (pKa ~1).
  • Biological Relevance : Enhanced water solubility may improve pharmacokinetics in drug design compared to the less polar target compound .

Aminocyclohexanecarboxylic Acids

1-Amino-1-cyclohexanecarboxylic acid (CAS 2756-85-6)
  • Molecular Formula: C₇H₁₃NO₂.
  • Contrast : Lacks both the Cbz group and acetic acid moiety.
  • Application : Primarily a building block in peptide synthesis rather than a protease inhibitor precursor .

Carbamic Acid Benzyl Esters

[4-((S)-2-amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester
  • Structural Variation: Branched amino acid side chain (3-methyl-butyryl) vs. acetic acid.
  • Impact on Bioactivity : May influence target selectivity in enzyme inhibition due to altered hydrogen bonding and steric interactions .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Applications
Target Compound 69901-75-3 C₁₆H₂₁NO₄ 291.34 Cbz, cyclohexyl, acetic acid Protease inhibitor synthesis
(S)-2-((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid 2411591-78-9 C₁₆H₂₁NO₄ 291.34 Cbz, cyclopentyl, methylamino Peptide intermediates
Benzilic Acid 76-93-7 C₁₄H₁₂O₃ 228.25 Diphenyl, hydroxyl, acetic acid Organic rearrangements
1-Amino-1-cyclohexanecarboxylic acid 2756-85-6 C₇H₁₃NO₂ 143.18 Cyclohexyl, amino, carboxylic Peptide synthesis

Research Findings and Implications

  • Steric Effects : The cyclohexyl group in the target compound enhances hydrophobic interactions in enzyme binding pockets compared to cyclopentyl analogs .
  • Solubility : Sulfonic acid derivatives (e.g., ) exhibit superior aqueous solubility, critical for drug bioavailability .
  • Hazard Profile : Both the target compound and its cyclopentyl analog share similar hazards (H302, H315, etc.), necessitating strict handling protocols .

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid, commonly referred to as Cbz-Chg-OH, is a compound with significant biological activity and therapeutic potential. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H21_{21}NO4_4
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 69901-75-3
  • Solubility : Moderately soluble in water (0.0797 mg/ml) and organic solvents .

(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid has been shown to interact with several biological targets, including:

  • CYP Enzymes : It acts as an inhibitor for CYP1A2, which is involved in drug metabolism. However, it does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
  • Receptor Interactions : The compound interacts with various receptors such as adrenergic receptors, serotonin receptors (5-HT), and others involved in inflammation and metabolic processes .

Biological Activity

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Its mechanism may involve modulation of specific signaling pathways associated with pain and inflammation.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • A study demonstrated that (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells :
    • In laboratory settings, the compound showed cytotoxic effects against several cancer cell lines. The specific pathways involved include apoptosis induction through mitochondrial pathways .
  • Pharmacokinetics :
    • The compound has a high gastrointestinal absorption rate and is permeable across the blood-brain barrier (BBB), indicating its potential for central nervous system applications .

Data Table of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine production
CytotoxicityInduced apoptosis in cancer cells
CYP InhibitionInhibits CYP1A2
BBB PermeabilityYes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid, and how can retrosynthetic analysis improve pathway design?

  • Methodology : Retrosynthetic analysis using databases like PISTACHIO and REAXYS allows researchers to identify feasible precursors and intermediates. For example, the cyclohexylacetic acid backbone can be synthesized via Diels-Alder reactions or enantioselective catalysis, followed by benzyloxycarbonyl (Cbz) protection of the amino group. Key steps include chiral resolution to ensure the (S)-configuration, validated by chiral HPLC or polarimetry .

Q. How is the stereochemical configuration of this compound confirmed, and what analytical techniques are most reliable?

  • Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or comparison with known stereoisomers (e.g., phenyl analogs in ) can validate configuration. Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular integrity .

Q. What role does this compound serve in peptide synthesis or medicinal chemistry?

  • Methodology : The Cbz-protected amino acid acts as a building block for peptide coupling. Its cyclohexyl group enhances lipophilicity, influencing pharmacokinetic properties in drug candidates. Researchers employ solid-phase synthesis or solution-phase methods, with monitoring via LC-MS to track coupling efficiency .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data (e.g., anti-inflammatory vs. no activity) be resolved?

  • Methodology : Contradictions often arise from purity variations (e.g., residual solvents or diastereomers). Researchers should:

  • Use high-purity batches (>98%, verified by HPLC; see for COA standards).
  • Standardize assay conditions (e.g., cell lines, solvent controls).
  • Compare results with structurally similar compounds (e.g., phenyl-substituted analogs in ) to isolate substituent effects .

Q. What experimental strategies optimize the compound’s stability in aqueous buffers for in vivo studies?

  • Methodology : Stability challenges include hydrolysis of the Cbz group. Strategies:

  • pH control : Buffers at pH 5–6 minimize degradation.
  • Lyophilization : Store as a lyophilized powder (avoid moisture; recommends desiccants).
  • Derivatization : Replace Cbz with more stable protecting groups (e.g., Fmoc) if compatible with downstream applications .

Q. How do environmental factors influence the compound’s fate in ecological risk assessments?

  • Methodology : Follow frameworks like Project INCHEMBIOL ( ) to study:

  • Degradation pathways : Use LC-MS/MS to identify hydrolysis or photolysis products.
  • Bioaccumulation : Measure logP values (predicted ~2.5) and conduct zebrafish embryo toxicity assays.
  • Soil adsorption : Batch experiments with varying organic carbon content to model environmental persistence .

Q. What enantioselective synthesis methods achieve >99% enantiomeric excess (ee) for this compound?

  • Methodology : Asymmetric hydrogenation of α,β-unsaturated precursors using chiral catalysts (e.g., Ru-BINAP complexes) yields high ee. Alternatively, enzymatic resolution with lipases or acylases can separate enantiomers. Monitor ee via chiral HPLC with reference to enantiopure standards (e.g., ’s β-amino acid derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid
Reactant of Route 2
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(2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid

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